邻氨基苯甲酸

概述

描述

Synthesis Analysis

The synthesis of Anthranil and its derivatives has been a focal point of research due to its relevance in producing bioactive compounds. A noteworthy method involves the Rh(III)-catalyzed C-H bond amination, employing Anthranil as a novel C-H amination reagent. This process enables the efficient synthesis of 2-acyl diarylamines, crucial for various bioactive compounds, by achieving high atom economy and avoiding external oxidants (Zou et al., 2016). Furthermore, Anthranils have been highlighted as versatile building blocks in constructing C–N bonds and N-heterocycles, significantly contributing to amination reactions and heterocycle synthesis (Gao et al., 2020).

Molecular Structure Analysis

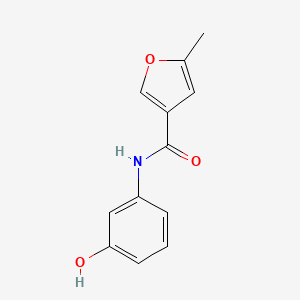

Anthranil's molecular structure facilitates its diverse synthetic applications. Its ability to act as a bifunctional aminating reagent for both C(sp(2)) and C(sp(3)) bonds under rhodium(III) catalysis underscores its structural versatility. This capacity stems from Anthranil's molecular configuration, allowing it to tether a nucleophilic aniline to an electrophilic carbonyl, showcasing a remarkable adaptability in chemical reactions (Yu et al., 2016).

Chemical Reactions and Properties

Anthranil undergoes various chemical reactions, underscoring its reactivity and utility in organic synthesis. For instance, its role in the synthesis of 1H-indazoles through cooperative Co(III)/Cu(II)-catalyzed C-H activation and oxidative coupling with imidate esters highlights its chemical versatility and function as an aminating reagent (Li et al., 2016).

Physical Properties Analysis

The physical properties of Anthranil, such as its crystalline structure and behavior, are crucial for its applications in organic electronics and photonics. For example, isomerically pure anthradichalcogenophenes derived from Anthranil exhibit remarkable electrochemical and photochemical properties, facilitating their use in organic field-effect transistors (Nakano et al., 2012).

Chemical Properties Analysis

The chemical properties of Anthranil, particularly its reactivity towards various substrates, have been extensively studied. A notable reaction is the iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines, leading to the production of anthranilic acid derivatives. This reaction exemplifies Anthranil's reactivity and its potential in synthesizing valuable chemical entities (Matsubara et al., 2014).

科学研究应用

药物的生物合成: 邻氨基苯甲酸衍生物,如特拉尼拉斯特及其类似物,可以用酵母(酿酒酵母)作为催化剂合成。这些化合物表现出抗氧化、抗炎、抗增殖和抗遗传毒性作用 (Eudes 等人,2011 年)。

药物开发中的药效团: 邻氨基苯甲酸及其类似物可作为药效团,用于开发针对各种疾病的药物。它们显示出抗菌、抗病毒和杀虫性能,并用于管理代谢紊乱和癌症耐药性 (Prasher & Sharma,2021 年)。

抗过敏特性: N (3', 4'-二甲氧基肉桂酰) 邻氨基苯甲酸是一种新的抗过敏药物,可抑制超敏反应,被认为在临床上适用于某些过敏性疾病,特别是哮喘 (Koda 等人,1976 年)。

C-N 键和 N-杂环的构建: 邻氨基苯甲酸用于各种胺化反应,包括交叉偶联、C-H 胺化和环化反应,展示了它们在 C-N 键形成和杂环合成中的合成潜力 (Gao 等人,2020 年)。

杀虫剂开发: 邻氨基苯甲酸二酰胺是一类新型杀虫剂,靶向 ryanodine 受体,为害虫管理提供了独特的方法,并为钙信号传导研究提供了药理学工具 (Cordova 等人,2006 年)。

工业合成中的代谢工程: 已努力进行代谢工程,以提高大肠杆菌中从葡萄糖合成邻氨基苯甲酸酯,旨在实现可持续和环境相容的生产工艺 (Balderas-Hernández 等人,2009 年)。

前列腺癌细胞增殖抑制: 邻氨基苯甲酸酯衍生物表现出抗雄激素活性,抑制前列腺癌细胞的增殖,并作为抗雄激素开发的先导结构 (Roell 等人,2011 年)。

生物膜抑制: 邻氨基苯甲酸酯抑制各种细菌的生物膜形成,表明其作为管理细菌感染的药物的潜力 (Li 等人,2017 年)。

未来方向

Anthranils have recently emerged as versatile building blocks in the assembly of various C–N bonds and medicinally active heterocyclic systems . They provide a powerful platform for C–N bond formation and heterocycle synthesis . A deep understanding of the unique properties of anthranils and the underlying working mechanism can provide a guideline for researchers who are interested in anthranil chemistry, leading to further exploration of novel and efficient catalytic systems for C–N bond construction .

作用机制

Target of Action

Anthranil, also known as 2,1-Benzisoxazole, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play crucial roles in the metabolism of amino acids, which are the building blocks of proteins.

Mode of Action

It is known that anthranil can participate in a variety of amination reactions, including cross-coupling reactions, c–h aminations, and annulation reactions . These reactions demonstrate the great synthetic potential of Anthranil, providing a powerful platform for C–N bond formation and heterocycle synthesis .

Biochemical Pathways

Anthranil is involved in several biochemical pathways. It has been used in the assembly of various C–N bonds and medicinally active heterocyclic systems . In one study, a Rh (III)-catalyzed C–H amination of benzamides and isoquinolones with Anthranil was realized . This transformation is directed by a weakly coordinated tertiary amide .

Result of Action

It is known that anthranil and its derivatives have a broad spectrum of pharmacological activities . For example, 3-aryl Anthranils, which can be synthesized from Anthranil, are key synthetic precursors towards several marketed nonsteroidal anti-inflammatory drugs (NSAIDs) such as amfenac, bromfenac, and nepafenac .

Action Environment

It is known that anthranil is generally bench stable because it satisfies the hückel rule . This suggests that Anthranil may be stable under a variety of environmental conditions.

生化分析

Biochemical Properties

Anthranil plays a significant role in biochemical reactions, particularly in the formation of C-N bonds and heterocyclic systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, anthranil is involved in electrophilic aromatic substitution reactions, where it interacts with arenes and other substrates to form 3-aryl anthranils . These interactions are facilitated by activators such as trifluoromethanesulfonic anhydride (Tf₂O), which enhance the reactivity of anthranil .

Cellular Effects

Anthranil influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, anthranil derivatives have been used as synthetic precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) like amfenac, bromfenac, and nepafenac, which modulate inflammatory responses in cells . Additionally, anthranil-based compounds such as chlordiazepoxide are used to treat anxiety and insomnia by affecting neurotransmitter pathways in the brain .

Molecular Mechanism

At the molecular level, anthranil exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The electrophilic aromatic substitution mechanism involves the activation of anthranil by Tf₂O, leading to the formation of reactive intermediates that interact with arenes and other substrates . This process results in the formation of 3-aryl anthranils, which can further undergo reductive cleavage to form biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anthranil can change over time due to its stability and degradation. Anthranil is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of activators like Tf₂O . Long-term studies have shown that anthranil derivatives maintain their biological activity over extended periods, making them suitable for drug development .

Dosage Effects in Animal Models

The effects of anthranil vary with different dosages in animal models. At low doses, anthranil and its derivatives exhibit therapeutic effects, such as anti-inflammatory and anxiolytic properties . At high doses, anthranil can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

Anthranil is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, the reductive cleavage of anthranil derivatives to form 2-aminodiaryl ketones involves enzymatic processes that are crucial for the synthesis of NSAIDs . Additionally, anthranil can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, anthranil is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of anthranil in specific cellular compartments . For instance, anthranil derivatives can cross the blood-brain barrier, allowing them to exert their effects on the central nervous system .

Subcellular Localization

Anthranil’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct anthranil to specific compartments or organelles, where it can exert its biochemical effects . For example, anthranil derivatives may localize to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .

属性

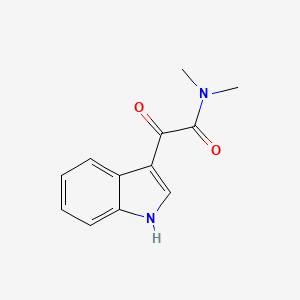

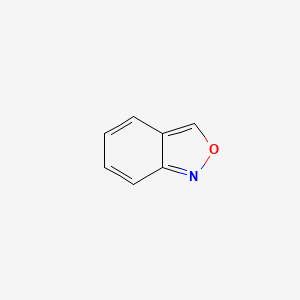

IUPAC Name |

2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKCAHQKNJXICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181565 | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271-58-9 | |

| Record name | 2,1-Benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[c]isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58GQ20G9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anthranil?

A1: The molecular formula of anthranil is C7H5NO, and its molecular weight is 119.12 g/mol. []

Q2: What are the key spectroscopic characteristics of anthranil?

A2: Anthranil exhibits characteristic bands in its infrared (IR) and Raman spectra. DFT calculations have been used to assign these bands, confirming the presence of specific functional groups. []

Q3: How does the aromaticity of anthranil compare to related compounds?

A3: Studies comparing the thermochemical properties and nucleus-independent chemical shifts of anthranil with its isomers (benzoxazole, 1,2-benzisoxazole, 2-cyanophenol) and related heterocycles (isoxazole, oxazole, benzofurazan, isobenzofuran) have provided insights into the unique aromatic character of anthranil. []

Q4: What are the common synthetic routes to access anthranil derivatives?

A4: Anthranils can be synthesized through various methods:

- Thermal or catalytic decomposition of o-azidoaryl ketones: This well-established method allows for the preparation of diversely substituted anthranils. []

- Ruthenium-catalyzed oxidative coupling of vinylene carbonate with isoxazoles: This approach enables the synthesis of fused anthranils. []

- Electrophilic aromatic substitution (EAS) of anthranils with arenes: This strategy provides access to valuable 3-aryl anthranils from readily available starting materials. []

Q5: How can anthranils be used as building blocks in organic synthesis?

A5: Anthranils serve as versatile building blocks for constructing various heterocycles and complex molecules. Some notable applications include:

- Synthesis of quinolines: Anthranils readily undergo [4+2]-cycloaddition reactions with α,β-unsaturated ketones, offering a route to diversely substituted quinolines. [, ]

- Formation of acridones: Anthranils can be transformed into acridones through thermal rearrangements, although these reactions can be sensitive to temperature, solvent, and catalysts. [, ]

- Construction of indoloindolones: Cp*Co(III)-catalyzed [4+1] annulation of sulfoxonium ylides with anthranils provides an efficient route to indole-indolone scaffolds. []

- Access to benzodiazepines: A base-mediated [3+4] cycloaddition of anthranils with azaoxyallyl cations offers a new approach to multisubstituted benzodiazepines. []

Q6: How do substituents on the anthranil ring influence its reactivity?

A6: The presence and nature of substituents on the anthranil ring significantly influence its reactivity in electrophilic substitution and cycloaddition reactions. For instance:

- Electron-withdrawing groups (e.g., nitro) at the 6-position enhance the reactivity of anthranils towards cycloaddition reactions with dimethyl acetylenedicarboxylate. []

- Substituents at the 5-position can direct the regioselectivity of electrophilic aromatic substitutions. [, ]

Q7: What types of catalytic reactions involve anthranils?

A7: Anthranils have emerged as valuable substrates and reagents in various transition metal-catalyzed reactions:

- C-H Amination: Anthranils function as electrophilic aminating agents in transition metal-catalyzed C-H amination reactions, enabling the synthesis of diverse nitrogen-containing compounds. [, , , , ]

- Annulation Reactions: Gold(I) and rhodium(III) catalysts have proven particularly effective in promoting annulation reactions of anthranils with alkynes, allenes, and other unsaturated partners, leading to the formation of complex heterocyclic structures. [, , , , ]

Q8: What is the role of anthranil in these catalytic transformations?

A8: Anthranil can play dual roles in catalytic reactions:

- Aminating agent: It can act as an electrophilic aminating reagent, transferring its nitrogen atom to a substrate. [, ]

- Transient directing group: The nitrogen atom in anthranil can coordinate to a metal catalyst, directing the functionalization of a substrate. After the desired transformation, the anthranil moiety can be readily removed or transformed. []

Q9: Have any anthranil derivatives exhibited biological activity?

A9: Yes, various anthranil derivatives have demonstrated a range of biological activities:

- Antibacterial activity: Some 2-propyl-4(3H)-quinazolinone derivatives, synthesized from anthranil precursors, have shown promising antibacterial activity. []

- Inhibition of L-DOPA decarboxylase: Anthranil-hydroxamic acid has been found to lower catecholamine levels in the mouse brain by inhibiting L-DOPA decarboxylase activity. []

- Antifungal activity: N-acyl derivatives of anthranilic acid exhibited antifungal activity against Candida albicans, including its biofilm forms. []

Q10: Are there any anthranil-containing compounds with therapeutic potential?

A10: While anthranil itself is not a marketed drug, its derivatives have shown potential for therapeutic applications. Further research is needed to explore their efficacy and safety profiles.

Q11: What are the limitations of current synthetic methods involving anthranils?

A11: Despite the significant progress, challenges remain in anthranil chemistry:

Q12: How can computational chemistry contribute to the advancement of anthranil research?

A12: Computational studies, such as DFT calculations, play a crucial role in understanding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)